molecular formula C8H7N5OS2 B2580586 N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 866043-11-0

N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B2580586
CAS RN: 866043-11-0
M. Wt: 253.3
InChI Key: ZXSGHPOXLGPURQ-UHFFFAOYSA-N
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Description

“N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide” is a compound that belongs to the class of thiadiazoles. The molecular formula is C8H7N5OS2 and the molecular weight is 253.30408 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiadiazole ring, which is a heterocyclic compound. The compound also contains a pyrazinylsulfanyl group and an acetamide group .

Scientific Research Applications

Glutaminase Inhibition

N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide analogs, including those similar to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), have been explored for their potential as glutaminase inhibitors. These compounds are studied for their ability to attenuate the growth of cancer cells, such as P493 human lymphoma B cells, both in vitro and in mouse xenograft models. The research focuses on identifying analogs with improved drug-like properties, including better solubility without compromising the inhibitory potency against kidney-type glutaminase (GLS), which is a therapeutic target in cancer treatment (Shukla et al., 2012).

Antimicrobial Activity

The antimicrobial potential of novel thiazole derivatives incorporating pyrazole moieties, related to this compound, has been investigated. These compounds have been synthesized and assessed for their efficacy against a range of bacterial and fungal strains. The studies aim to understand the structure-activity relationship and identify compounds with significant antimicrobial properties, providing insights into their potential therapeutic applications (Saravanan et al., 2010).

Anticancer Properties

Research has explored the anticancer activities of compounds related to this compound through the pharmacophore hybridization approach. These studies involve the design and synthesis of novel non-condensed pyrazoline-bearing hybrid molecules, integrating 1,3,4-thiadiazole and other moieties to evaluate their efficacy in vitro against cancer cell lines. The goal is to develop cost-effective anticancer agents with potent activity and favorable drug-like characteristics (Yushyn et al., 2022).

Coordination Chemistry and Antioxidant Activity

Compounds structurally similar to this compound have been used to synthesize novel coordination complexes with metal ions. These complexes have been studied for their structural properties and potential antioxidant activities. The research includes investigating the effect of hydrogen bonding on the self-assembly process of these complexes and evaluating their efficacy as antioxidants, contributing to the understanding of their potential therapeutic applications (Chkirate et al., 2019).

properties

IUPAC Name

N-(5-pyrazin-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5OS2/c1-5(14)11-7-12-13-8(16-7)15-6-4-9-2-3-10-6/h2-4H,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSGHPOXLGPURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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